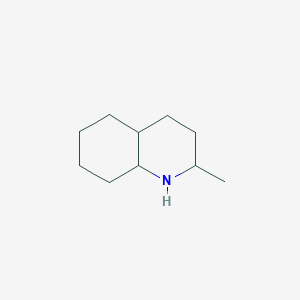

Decahydroquinoline, 2-methyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLSRUBXMUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-43-5 | |

| Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis and Analysis of 2-Methyldecahydroquinoline Isomers

Executive Summary

2-Methyldecahydroquinoline (2-Me-DHQ) represents a fundamental structural motif in alkaloid chemistry, serving as the carbocyclic core for dendrobatid toxins (e.g., pumiliotoxin C) and a critical scaffold for non-competitive nicotinic acetylcholine receptor (nAChR) antagonists.

The molecule presents a complex stereochemical matrix due to two factors: the ring fusion (cis vs. trans) and the relative configuration of the C2-methyl substituent (axial vs. equatorial). Mastering the synthesis and identification of these isomers is not merely an academic exercise; it is a prerequisite for controlling the pharmacological profile of quinolizidine and decahydroquinoline therapeutics.

This guide provides a definitive workflow for the synthesis, separation, and spectroscopic validation of these isomers, emphasizing the causal link between reaction conditions and stereochemical outcome.

Stereochemical Architecture & Thermodynamics

The 2-Me-DHQ system exists as four diastereomeric pairs (racemates). Understanding their relative stability is crucial for predicting synthetic outcomes under thermodynamic control.

The Isomer Hierarchy

The decahydroquinoline ring system mimics the decalins.

-

Trans-fused (Rigid): The nitrogen lone pair and the C9-H are trans. This system is rigid and exists as a single chair-chair conformer.

-

Cis-fused (Flexible): The nitrogen lone pair and C9-H are cis. This system exists in equilibrium between two chair-chair conformers ("steroidal" vs. "non-steroidal"), allowing the molecule to flip to relieve steric strain.

Thermodynamic Ranking

The stability order generally follows the minimization of 1,3-diaxial interactions (syn-pentane interactions):

-

Trans-2-equatorial (Most Stable): All substituents equatorial.

-

Cis-2-equatorial: One gauche interaction at the ring junction; methyl is equatorial.

-

Trans-2-axial: Methyl group suffers severe 1,3-diaxial strain with ring protons.

-

Cis-2-axial: Highly unstable; ring flipping usually occurs to place the methyl equatorial, forcing the ring junction into a higher-energy conformation.

Figure 1: Stereochemical hierarchy and stability ranking of 2-methyldecahydroquinoline isomers.

Synthetic Pathways: Controlling the Fusion

To selectively access specific isomers, we manipulate the mechanism of reduction.

Pathway A: Kinetic Control (Cis-Selective)

Mechanism: Catalytic hydrogenation in acidic media. Causality: Protonation of the nitrogen creates a pyridinium/iminium species. The catalyst (Pt) approaches from the less hindered face (opposite the bridgehead hydrogens if formed sequentially), but the "anchoring" effect of the nitrogen on the catalyst surface in acidic media predominantly yields the cis-fused product.

-

Reagents:

(50 psi), -

Outcome: ~80-90% Cis-fused isomers.

Pathway B: Thermodynamic Control (Trans-Selective)

Mechanism: Dissolving metal reduction (Birch conditions) or high-temperature hydrogenation. Causality: The reaction proceeds via radical anion intermediates that can equilibrate to the most stable thermodynamic configuration (trans-diequatorial) before final protonation.

-

Reagents: Na metal, Ethanol/Liquid

(or boiling amyl alcohol). -

Outcome: Predominantly Trans-fused isomers.

Self-Validating Analytical Protocol

Trustworthiness in chemical biology relies on rigorous structural proof. Do not rely solely on MS data (isomers have identical mass). Use the following Self-Validating System based on IR and NMR physics.

The Bohlmann Band Test (FT-IR)

This is the rapid "Go/No-Go" test for trans-fusion.

-

Principle: In trans-decahydroquinolines, the nitrogen lone pair is anti-periplanar to the axial C-H bonds at C2 and C8a. This orbital overlap weakens the C-H bond, lowering its stretching frequency.

-

Observation: Look for distinct bands in the 2700–2800 cm⁻¹ region.

-

Validation Logic:

-

Bands Present = Trans-fused (Lone pair is axial).

-

Bands Absent = Cis-fused (Lone pair is equatorial or geometry prevents overlap).

-

13C-NMR Gamma-Gauche Effect

Use Carbon-13 NMR to determine the axial/equatorial orientation of the methyl group.

-

Principle: An axial substituent induces a steric compression (gamma-gauche effect) on the carbon three bonds away (gamma position), causing an upfield shift (shielding) of 4–6 ppm compared to the equatorial counterpart.

Data Summary Table:

| Isomer | Ring Fusion | C2-Me Orientation | Bohlmann Bands | C2-Me 13C Shift (approx) |

| Isomer A | Trans | Equatorial | Yes | ~22-23 ppm |

| Isomer B | Trans | Axial | Yes | ~16-18 ppm (Shielded) |

| Isomer C | Cis | Equatorial | No | ~22-23 ppm |

| Isomer D | Cis | Axial | No | ~17-19 ppm |

Detailed Experimental Protocol

Protocol: Synthesis of Cis-2-Methyldecahydroquinoline (Kinetic Route)

Objective: Isolate the cis-fused isomer for biological assay.

Reagents:

-

2-Methylquinoline (Quinaldine), >98% purity.

-

Platinum(IV) oxide (

), Adams' Catalyst. -

Glacial Acetic Acid (AcOH).

-

Sodium Hydroxide (NaOH), 50% aq. solution.

Workflow:

-

Preparation: In a high-pressure hydrogenation bottle, dissolve 2-methylquinoline (14.3 g, 100 mmol) in glacial acetic acid (50 mL).

-

Why: AcOH protonates the nitrogen, preventing catalyst poisoning and directing the stereochemistry toward cis-fusion.

-

-

Catalyst Addition: Carefully add

(0.5 g).-

Safety:

can ignite solvent vapors. Add under an inert blanket (Argon/Nitrogen).

-

-

Hydrogenation: Pressurize to 50 psi

and shake on a Parr hydrogenator for 12–24 hours at room temperature.-

Monitoring: Monitor

uptake. Reaction is complete when uptake ceases (theoretical: 5 equiv

-

-

Workup:

-

Filter the catalyst through a pad of Celite. (Keep wet to prevent fire hazard).

-

Concentrate the filtrate (acetic acid solution) under reduced pressure to a viscous oil.

-

Basification: Dissolve residue in ice water (50 mL) and slowly add 50% NaOH until pH > 12.

-

Observation: The product will separate as an oil floating on the aqueous layer.

-

-

Extraction: Extract with diethyl ether (

mL). Dry organics over -

Purification: Distill under reduced pressure or perform column chromatography (Alumina, basic activity).

-

Note: Silica gel can be acidic enough to cause streakiness; basic alumina is preferred for free amines.

-

Figure 2: Kinetic synthesis workflow for the cis-isomer.

Biological Implications[1][2]

The stereochemistry of 2-Me-DHQ directly dictates its interaction with the Nicotinic Acetylcholine Receptor (nAChR).

-

Pumiliotoxin C Class: These alkaloids are cis-decahydroquinolines.[1][2] The natural products (from Dendrobates frogs) often feature the cis-fusion because it allows the molecule to adopt a conformation that blocks the ion channel pore effectively.

-

Mechanism: They act as non-competitive blockers (NCBs). They do not compete with Acetylcholine for the binding site but rather penetrate the open ion channel, physically occluding the flow of

ions. -

SAR Insight: The cis-fused isomers generally show higher potency in blocking the ganglionic nAChR compared to their trans counterparts due to the "curved" lipophilic bulk fitting better within the transmembrane pore.

References

-

Smissman, E. E., & Chappell, G. S. (1969). Conformational analysis of the decahydroquinolines. Journal of Medicinal Chemistry, 12(3), 429–432. Link

-

Booth, H., & Little, J. H. (1967). The conformational analysis of some quinolizidines, decahydroquinolines, and related amines by proton magnetic resonance spectroscopy. Tetrahedron, 23(7), 291–299. Link

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1556–1575. Link

-

Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizin-Derivaten. Chemische Berichte, 91(10), 2157–2167. Link

-

Comins, D. L., & Dehghani, A. (1995). Photochemical Synthesis of Decahydroquinoline Alkaloids: Total Synthesis of (±)-Pumiliotoxin C. Journal of Organic Chemistry, 60(19), 6247–6251. Link

Sources

- 1. Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry of nitrogenous heterocycles. 61. Synthesis and configuration of an eighth isomer of 2-methyl-4-hydroxydecahydroquinoline (Journal Article) | OSTI.GOV [osti.gov]

The Stereochemical Labyrinth of 2-Substituted Decahydroquinolines: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Among the vast architecture of saturated heterocyclic compounds, the decahydroquinoline (DHQ) scaffold holds a place of distinction. This fused bicyclic system, a cornerstone in numerous natural products and pharmacologically active agents, presents a fascinating and challenging stereochemical puzzle. The therapeutic efficacy, target selectivity, and pharmacokinetic profile of DHQ derivatives are profoundly dictated by their three-dimensional structure.[1] This guide delves into the core stereochemical principles of 2-substituted decahydroquinolines, offering a comprehensive overview of their synthesis, conformational analysis, and structural elucidation, with a focus on the practical implications for drug development.

The seemingly simple addition of a substituent at the C-2 position exponentially increases the structural complexity. This introduces at least one new stereocenter, which, in conjunction with the stereocenters at the ring fusion (C-4a and C-8a), gives rise to a multitude of possible stereoisomers. Understanding and controlling this stereochemical diversity is paramount, as different isomers can exhibit dramatically different, or even opposing, biological activities.[2][3]

Part 1: The Fundamental Stereochemistry of the Decahydroquinoline Core

The decahydroquinoline framework is analogous to decalin and can exist in two fundamental diastereomeric forms defined by the fusion of the two six-membered rings: cis-fused and trans-fused.

-

Trans-Decahydroquinoline: The two rings are fused by two bonds that are trans to each other. This results in a rigid, conformationally locked structure where both rings are in a stable chair conformation. The bridgehead hydrogen at C-4a and the nitrogen lone pair (or N-H bond) at N-1 are in a trans-diaxial relationship.

-

Cis-Decahydroquinoline: The rings are fused via two cis bonds. This system is conformationally mobile and can exist in two rapidly interconverting chair-chair conformers. This conformational flexibility, often termed "ring flipping," has significant implications for the orientation of substituents and, consequently, for receptor binding.[4]

The introduction of a substituent at the C-2 position adds another layer of complexity. For each ring fusion (cis or trans), the C-2 substituent can be oriented in either an axial or an equatorial position relative to the piperidine ring. This gives rise to four potential diastereomers for a given substituent: trans-diequatorial, trans-diaxial, cis-equatorial, and cis-axial.

Part 2: Stereoselective Synthesis Strategies

The ability to selectively synthesize a single desired stereoisomer is a critical challenge in the development of DHQ-based therapeutics. Several strategies have been developed to control the stereochemical outcome of these syntheses.

Diastereoselective Approaches

Catalytic Hydrogenation: One of the most common methods for accessing the decahydroquinoline core is the catalytic hydrogenation of quinoline or tetrahydroquinoline precursors. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions.

-

Heterogeneous Catalysis: Hydrogenation over platinum oxide (PtO₂) in acidic media typically favors the formation of the cis-fused isomer. This is rationalized by the adsorption of the protonated quinoline onto the catalyst surface from its less hindered face.

-

Homogeneous Catalysis: The use of homogeneous catalysts, such as Crabtree's catalyst, can provide access to different stereoisomers depending on the substrate and directing groups.

Intramolecular Cyclizations: Diastereoselectivity can also be achieved through intramolecular reactions, such as the hetero-Diels-Alder reaction or Michael additions, where the stereochemistry of the starting materials dictates the stereochemistry of the newly formed rings.[5] For instance, an intramolecular hetero-Diels-Alder reaction can produce octahydroquinolinones with a defined relative stereochemistry, which can then be further reduced to the corresponding decahydroquinolines.[5]

Enantioselective Synthesis

Controlling the absolute stereochemistry is crucial for pharmacological applications. Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-phenylglycinol, can provide stereoselective access to enantiopure decahydroquinolines.[6][7] These auxiliaries guide the formation of specific stereocenters and can be subsequently removed. Asymmetric Catalysis: Biomimetic asymmetric reduction of 2-functionalized quinolines using chiral NAD(P)H models and a transfer catalyst can yield chiral 2-substituted tetrahydroquinolines with high enantiomeric excess.[8] These can then be reduced to the corresponding decahydroquinolines.

Part 3: Conformational Analysis and Stereochemical Assignment

Unambiguous determination of the three-dimensional structure of a synthesized 2-substituted decahydroquinoline is a critical step. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR Spectroscopy: The Cornerstone of Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of decahydroquinoline derivatives in solution.[9][10]

-

¹H NMR - Chemical Shifts and Coupling Constants (J-values): The chemical shift (δ) and scalar coupling constants (³JHH) of the protons, particularly H-2, H-4a, and H-8a, provide a wealth of structural information.[11]

-

Axial vs. Equatorial Protons: Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also highly sensitive to the stereochemistry. Specific patterns in ¹³C NMR spectra can be used to distinguish between cis and trans isomers and to determine the orientation of substituents.[12][13]

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the spin systems of the two rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. Strong NOE correlations between protons in a 1,3-diaxial relationship are a hallmark of a specific chair conformation and can be used to definitively assign relative stereochemistry.

-

| NMR Parameter | Axial C-2 Proton | Equatorial C-2 Proton | Significance |

| ¹H Chemical Shift (δ) | Typically upfield (lower ppm) | Typically downfield (higher ppm) | Differentiating substituent orientation. |

| ³J(H2, H3ax) | Large (~10-13 Hz) | Small (~2-5 Hz) | Indicates dihedral angle; strong evidence for axial H-2. |

| ³J(H2, H3eq) | Small (~2-5 Hz) | Small (~2-5 Hz) | Less diagnostic on its own. |

| NOE Correlations | Strong NOE to axial H-4 | Weak or no NOE to axial H-4 | Confirms through-space proximity and axial orientation. |

Table 1: Characteristic ¹H NMR parameters for assigning the orientation of a proton at the C-2 position in a decahydroquinoline ring.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, including its absolute configuration if a chiral reference is present.[14][15][16] This technique is considered the "gold standard" for stereochemical assignment and is invaluable for validating assignments made by other methods.[17]

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict the relative thermodynamic stabilities of different stereoisomers and conformers. These calculations can aid in the interpretation of experimental data and provide insights into the factors governing stereoselectivity in synthetic reactions.

Part 4: The Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms in a 2-substituted decahydroquinoline derivative is critical for its interaction with biological targets.[1]

-

Receptor Binding: The shape of a molecule determines its ability to fit into the binding pocket of a receptor. Stereoisomers will present different pharmacophoric groups in different spatial orientations, leading to significant differences in binding affinity and efficacy. For example, the biological activity of lepadin alkaloids is dependent on the configuration at C-2.[2]

-

Pharmacokinetics (ADME): Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Different stereoisomers may be metabolized at different rates by enzymes, leading to variations in bioavailability and duration of action.

-

Case Study: Poison Frog Alkaloids: The decahydroquinoline alkaloids isolated from the skin of dendrobatid poison frogs are a prime example of the importance of stereochemistry.[17][18] Small changes in the stereochemistry of these compounds can lead to dramatic differences in their neurotoxic effects, which are mediated through interactions with ion channels.[18]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-Decahydroquinoline via Catalytic Hydrogenation

-

Preparation: In a high-pressure reaction vessel, dissolve quinoline (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 atm.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, predominantly the cis-decahydroquinoline isomer.

-

Purification: Purify the product by column chromatography on silica gel.

-

Characterization: Confirm the stereochemistry using ¹H and ¹³C NMR spectroscopy, paying close attention to the chemical shifts and coupling constants of the bridgehead protons.

Visualizations

Figure 1: A workflow diagram illustrating the key stages from stereoselective synthesis to biological evaluation of decahydroquinoline derivatives.

Figure 2: Conformational differences between cis- and trans-fused decahydroquinoline systems.

Conclusion

The stereochemistry of 2-substituted decahydroquinolines is a rich and complex field with profound implications for drug discovery and development. A deep understanding of the principles governing their synthesis and conformation is essential for the rational design of novel therapeutic agents. The interplay between synthetic strategy, detailed spectroscopic analysis, and computational modeling allows researchers to navigate this intricate stereochemical landscape, ultimately unlocking the full therapeutic potential of this privileged scaffold. As analytical techniques become more sophisticated and new synthetic methodologies emerge, the ability to precisely control and characterize the stereochemistry of these molecules will continue to be a driving force in the quest for safer and more effective medicines.

References

-

Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576–1586. [Link]

-

Spande, T. F., et al. (1999). Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. Journal of Natural Products, 62(1), 5-21. [Link]

-

Dubrovskiy, V. A., Sosin, V. G., Starodubtseva, A. A., & Turmukhanova, M. Z. (2021). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. Journal of Heterocyclic Chemistry. [Link]

-

Amat, M., et al. (2010). Biomimetic Construction of the Hydroquinoline Ring System. Diastereodivergent Enantioselective Synthesis of 2,5-Disubstituted cis-Decahydroquinolines. The Journal of Organic Chemistry, 75(11), 3785–3795. [Link]

-

Schneider, C., & Veliu, R. (2008). Diastereoselective Synthesis of 2,5-Disubstituted Decahydroquinolines via Ring-Rearrangement Metathesis and Zirconium-Mediated Cyclization. Tetrahedron Letters, 49(35), 5193-5195. [Link]

-

Cui, C. B., Kakeya, H., & Osada, H. (2009). Biologically active quinoline and quinazoline alkaloids part I. Current Drug Targets, 10(11), 1049–1074. [Link]

-

Wang, D., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9170–9174. [Link]

-

Macfoy, C., et al. (2014). Alkaloids of Anuran Skin: Antimicrobial Function? Journal of Chemical Ecology. [Link]

-

Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7586. [Link]

-

Heathcock, C. H., et al. (2005). Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Organic Letters, 7(2), 231-233. [Link]

-

Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y). Journal of Natural Products, 82(6), 1576-1586. [Link]

-

Smissman, E. E., & Pazdernik, T. L. (1970). Stereochemical Aspects of Analgetics. Preparation of Isomeric 1-Methyl-4-phenyl-trans-decahydro-4-propionoxyquinolines. Journal of Medicinal Chemistry, 13(4), 759-761. [Link]

-

Elguero, J., et al. (1983). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-34. [Link]

-

Spande, T. F., et al. (1999). Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. Journal of Natural Products, 62(1), 5-21. [Link]

-

Dubrovskiy, V. A., et al. (2021). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. Journal of Heterocyclic Chemistry. [Link]

-

Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Structure, 1200, 127083. [Link]

-

Amat, M., et al. (2012). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. The Journal of Organic Chemistry, 77(12), 5349–5360. [Link]

-

Badowska-Roslonek, K., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5364. [Link]

-

Fülöp, F., et al. (1985). Conformational analysis of stereoisomeric dodecahydropyrido[2,1-b]-quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 2, (4), 543-548. [Link]

-

Carretero, J. C., et al. (2000). Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. Molecules, 5(3), 438-439. [Link]

-

Fülöp, F., et al. (1983). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 1, 2825-2830. [Link]

-

Butts, C. P., & Jones, C. D. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry (2nd ed.). Elsevier. [Link]

-

Zitouni, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 636-643. [Link]

-

Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 10, 1184310. [Link]

-

Verma, G., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Texas Journal of Multidisciplinary Studies. [Link]

-

Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]

-

Pauli, G. F., et al. (2021). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 84(3), 759-772. [Link]

-

Clayden, J., et al. (2018). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Angewandte Chemie International Edition, 57(40), 13144-13148. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 15. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 16. zienjournals.com [zienjournals.com]

- 17. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structural Simplification of a Potent Natural Toxin: A Technical Guide to 2-Methyldecahydroquinoline as a Pumiliotoxin C Analog

Abstract

Pumiliotoxin C, a member of the decahydroquinoline class of alkaloids isolated from the skin of neotropical poison frogs, presents a fascinating scaffold for neuropharmacological research due to its activity at nicotinic acetylcholine receptors (nAChRs). However, its structural complexity and limited natural availability necessitate the development of simplified, synthetically accessible analogs to fully probe its mechanism of action and therapeutic potential. This guide provides a comprehensive technical overview of 2-methyldecahydroquinoline, a foundational analog that retains the core bicyclic system of Pumiliotoxin C. We will explore the rationale for its use as a model compound, detail a robust synthetic protocol for its preparation via catalytic hydrogenation, analyze its mechanism of action in the context of the parent toxin, and provide key analytical data for its characterization. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in ion channel research and the development of novel neuromodulatory agents.

Introduction: The Rationale for Simplified Analogs

The natural world is a rich repository of complex molecules with potent biological activities. Among these, the venom alkaloids of dendrobatid poison frogs have yielded numerous compounds that are invaluable tools for studying the nervous system.[1] Pumiliotoxin C (PTX-C), a 2,5-disubstituted decahydroquinoline, is a prominent member of this family.[2] It has been identified as a non-competitive antagonist of nicotinic acetylcholine receptors, blocking neuromuscular transmission by interacting with sites within the ion channel pore.[3] This activity makes the decahydroquinoline scaffold a compelling starting point for drug discovery.

However, the multi-chiral center structure and substituted side chains of natural PTX-C make its total synthesis complex and low-yielding, hindering extensive structure-activity relationship (SAR) studies.[2] The strategic development of simplified analogs is therefore a critical step forward. By stripping away the complex side chains to isolate the core pharmacophore—the decahydroquinoline nucleus—we can systematically investigate the structural requirements for biological activity.

2-Methyldecahydroquinoline (2-MDHQ) represents one of the most fundamental analogs of PTX-C. It retains the rigid bicyclic decahydroquinoline core and a methyl group at the 2-position, a common substitution point in this alkaloid class, while removing the C5-propyl group. Studying 2-MDHQ allows for the elucidation of the core scaffold's contribution to receptor binding and modulation, providing a baseline for the development of more complex and potent derivatives.

Synthesis of 2-Methyldecahydroquinoline: A Validated Protocol

The most direct and efficient route to 2-methyldecahydroquinoline is the complete reduction of the aromatic rings of its precursor, 2-methylquinoline (quinaldine). This is achieved through catalytic hydrogenation, a robust and scalable method that allows for the production of the saturated bicyclic system as a mixture of cis- and trans-diastereomers.

Synthetic Workflow

The synthesis follows a single, high-yielding catalytic step. The workflow is designed for efficiency and amenability to standard laboratory equipment. A key aspect of this process is the careful control of reaction conditions (pressure, temperature, and catalyst loading) to ensure complete saturation of the quinoline ring system.

Caption: High-level workflow for the synthesis of 2-methyldecahydroquinoline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of quinoline derivatives.[4][5][6]

Materials:

-

2-Methylquinoline (Quinaldine), 98%

-

Palladium on Carbon (Pd/C), 10% wt, dry

-

Ethanol (EtOH), 200 proof, ACS grade

-

Celite® 545

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) gas, inert

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a suitable high-pressure reactor vessel, dissolve 2-methylquinoline (10.0 g, 69.8 mmol) in 100 mL of absolute ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag or with a nitrogen blanket), carefully add 10% Pd/C (1.0 g, 10% by weight of the substrate) to the solution. Causality Note: The catalyst is pyrophoric and must be handled with care, away from ignition sources. Adding it under an inert atmosphere prevents premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times. Pressurize the reactor to 500 psi (approx. 34.5 bar) with hydrogen.

-

Reaction Execution: Begin vigorous stirring and heat the reactor to 80-100 °C. The reaction is monitored by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases. Experimental Insight: Maintaining a consistent temperature is crucial. Lower temperatures may lead to incomplete reduction, yielding tetrahydroquinoline intermediates, while excessively high temperatures can promote side reactions.

-

Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor three times with nitrogen gas.

-

Catalyst Removal (Self-Validation Step): Open the reactor and filter the contents through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the Celite® pad with an additional 50 mL of ethanol to ensure complete recovery of the product. The filtrate should be clear and colorless. Trustworthiness Check: The complete removal of the heterogeneous catalyst is essential for the purity of the final product and is a critical validation step.

-

Isolation: Combine the filtrate and washings. Remove the ethanol solvent under reduced pressure using a rotary evaporator. The resulting oil is crude 2-methyldecahydroquinoline.

-

Purification (Optional): For higher purity, the crude oil can be purified by vacuum distillation.

Mechanism of Action & Comparative Biological Activity

Pumiliotoxin C and its analogs primarily exert their effects by acting as non-competitive inhibitors of the nicotinic acetylcholine receptor (nAChR).[3] They do not compete with acetylcholine for its binding site but instead bind within the ion channel pore, physically occluding it and preventing ion flux. This allosteric inhibition blocks neuromuscular transmission.[7]

While direct pharmacological data for 2-methyldecahydroquinoline is limited, extensive studies on closely related analogs provide strong predictive insights. For example, 2,5-di-n-propyl-cis-decahydroquinoline, which shares the same core but has more extensive alkyl substitution, is a potent inhibitor of [³H]perhydrohistrionicotoxin binding with an IC₅₀ value of 0.1 µM, indicating high affinity for the nAChR ion channel.[3] It is hypothesized that the decahydroquinoline scaffold orients the alkyl substituents in a manner that effectively blocks the channel.

The simplified structure of 2-MDHQ, lacking the C5-propyl group of PTX-C, is expected to have a lower affinity for the nAChR channel site. However, it serves as an essential tool compound. By establishing the baseline activity of this core structure, subsequent additions of functional groups can be rationally designed to probe the specific interactions that enhance potency. Furthermore, some pumiliotoxins and their analogs have been shown to modulate voltage-gated sodium channels (VGSCs), typically by slowing channel inactivation and enhancing persistent sodium currents.[8][9] This dual activity at both nAChRs and VGSCs makes the decahydroquinoline scaffold a rich area for further investigation.

Caption: Proposed mechanism of action for 2-MDHQ at the nAChR ion channel.

Analytical Data & Characterization

Proper characterization of the synthesized 2-methyldecahydroquinoline is essential for validating its structure and purity. The following table summarizes expected and reported analytical data for this compound.

| Property | Data | Source/Method |

| Molecular Formula | C₁₀H₁₉N | Calculated |

| Molecular Weight | 153.27 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Expected |

| Kovats Retention Index | 1218 (Standard non-polar column) | PubChem[10] |

| ¹³C NMR (Quinaldine) | δ (ppm): 159.9 (C2), 125.7 (C3), 147.8 (C4), 128.9 (C4a), 126.3 (C5), 125.5 (C6), 128.8 (C7), 127.3 (C8), 136.2 (C8a), 25.3 (CH₃) | Literature |

| ¹³C NMR (Product) | Expected disappearance of aromatic signals (δ > 100 ppm) and appearance of multiple aliphatic signals (δ 20-60 ppm). | Predicted |

| Mass Spec (EI) | Expected M⁺ at m/z = 153. Key fragments from loss of alkyl groups. | Predicted |

Note: NMR data for the starting material, 2-methylquinoline (quinaldine), is provided for comparison. The complete reduction to 2-methyldecahydroquinoline will result in the disappearance of signals in the aromatic region and the appearance of a complex set of signals in the aliphatic region, corresponding to the saturated ring system.

Conclusion and Future Directions

2-Methyldecahydroquinoline serves as a structurally simplified yet mechanistically relevant analog of the natural toxin Pumiliotoxin C. Its straightforward synthesis via catalytic hydrogenation of 2-methylquinoline makes it an accessible tool compound for probing the pharmacology of the decahydroquinoline scaffold. By providing a foundational understanding of the core's interaction with nAChRs and other potential targets like VGSCs, research on 2-MDHQ paves the way for the rational design of more potent and selective analogs. Future work should focus on the stereoselective synthesis of individual cis- and trans-isomers to deconvolute their respective contributions to biological activity, a critical step in advancing this promising class of neuromodulators from natural curiosities to potential therapeutic leads.

References

-

Daly, J. W., et al. (1980). Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists. Biochemical Pharmacology, 29(15), 2021-2026. Available from: [Link]

-

Albuquerque, E. X., et al. (1988). Structure-activity relationships of pumiliotoxin-C and synthetic analogues: effects on neuromuscular transmission. Neuropharmacology, 27(9), 955-967. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 524016, 2-Methyldecahydroquinoline (mixture of isomers). Retrieved February 25, 2026 from [Link].

-

Gao, F., et al. (2020). A Cobalt Nanocatalyst for the Hydrogenation and Oxidative Dehydrogenation of N‐heterocycles. ChemCatChem, 12(15), 3846-3850. Available from: [Link]

-

Weldon, P. J., et al. (2006). A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes. Proceedings of the National Academy of Sciences, 103(47), 17818-17821. Available from: [Link]

-

Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. (2023). ResearchGate. Available from: [Link]

-

Garraffo, H. M., et al. (2009). N-Methyldecahydroquinolines: An Unexpected Class of Alkaloids from Amazonian Poison Frogs (Dendrobatidae). Journal of Natural Products, 72(5), 958-962. Available from: [Link]

-

Li, H., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Molecules, 27(20), 6895. Available from: [Link]

-

O'Brien, C. J., et al. (2016). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 6(18), 6842-6849. Available from: [Link]

-

Nakajima, S. (1996). Use of an acetylenic sulfone as an alkene dipole equivalent in the total synthesis of (±)-pumiliotoxin C. University of Calgary Thesis. Available from: [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline. (2013). Google Patents.

-

Sztain, T., et al. (2023). Evaluating the ligands' potency to modulate the fast inactivation of voltage-gated sodium channel. bioRxiv. Available from: [Link]

-

Inubushi, Y., & Ibuka, T. (1977). Synthesis of pumiliotoxin C, a toxic alkaloid from Central American arrow poison frog, Dendrobates pumilio and D. auratus. Heterocycles, 8, 633-655. Available from: [Link]

-

Saporito, R. A., et al. (2004). Tracking the cryptic pumiliotoxins. Proceedings of the National Academy of Sciences, 101(21), 7891-7892. Available from: [Link]

-

Daly, J. W., et al. (2003). Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates. Proceedings of the National Academy of Sciences, 100(19), 11092-11097. Available from: [Link]

-

Weldon, P. J., et al. (2006). A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes. USDA ARS. Available from: [Link]

-

Siddiqui, B. S., et al. (2006). A Novel Method for the Synthesis of 2-Ketomethylquinolines. E-Journal of Chemistry, 3(2), 90-93. Available from: [Link]

-

Ahmad, V. U., et al. (2004). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Available from: [Link]

-

Jiang, D., et al. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 13, 828236. Available from: [Link]

Sources

- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sodium channel type I Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyldecahydroquinoline (mixture of isomers) | C10H19N | CID 524016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational Landscape of 2-Methyldecahydroquinoline: A Technical Analysis

Executive Summary

The 2-methyldecahydroquinoline (2-Me-DHQ) scaffold represents a fundamental structural motif in organic synthesis and medicinal chemistry, serving as the core architecture for numerous amphibian alkaloids (e.g., pumiliotoxins) and synthetic ion channel modulators.[1] Unlike simple cyclohexane systems, the 2-Me-DHQ system introduces complexity through the fusion of a piperidine and cyclohexane ring, combined with the stereolability of the nitrogen lone pair.

This guide provides a rigorous analysis of the stereochemical, thermodynamic, and spectroscopic properties of 2-Me-DHQ.[1] It is designed to equip researchers with the diagnostic criteria necessary to distinguish between the four diastereomeric racemates and their respective conformers.

Stereochemical Architecture

The 2-methyldecahydroquinoline system possesses three stereogenic centers: C-2, C-4a, and C-8a.[1] However, due to the invertible nitrogen center, the analysis focuses primarily on the ring fusion (cis vs. trans) and the relative orientation of the methyl group at C-2.

The Isomeric Hierarchy

There are four distinct diastereomeric pairs (racemates) capable of isolation. The nomenclature is defined by the ring fusion and the orientation of the methyl group relative to the angular hydrogens.

-

Trans-fused (Rigid): The C-4a and C-8a hydrogens are anti-periplanar.[1] The ring system is conformationally locked in a chair-chair arrangement.[1]

-

Cis-fused (Flexible): The C-4a and C-8a hydrogens are syn-clinal.[1] These isomers can undergo ring inversion, equilibrating between "steroid-like" and "non-steroid-like" conformations.[1]

Figure 1: Hierarchical classification of 2-methyldecahydroquinoline stereoisomers.

Thermodynamic & Conformational Analysis

Trans-Fused Stability

The trans-fused system is chemically equivalent to trans-decalin.[1] It lacks the ability to ring-flip, making it a rigid scaffold.[1]

-

Dominant Isomer: The trans-2-equatorial isomer is the global thermodynamic minimum.[1]

-

Energy Penalty: The trans-2-axial isomer suffers from 1,3-diaxial interactions between the C-2 methyl and the axial protons at C-4, C-6, or C-8, typically costing ~1.7–2.0 kcal/mol relative to the equatorial conformer.[1]

Cis-Fused Dynamics

The cis-fused system is more complex due to the nitrogen inversion and ring flipping.[1]

-

Nitrogen Inversion: The lone pair on nitrogen has a steric demand smaller than a methyl group but larger than a hydrogen atom (A-value ≈ 0.4 kcal/mol).

-

Conformational Equilibrium:

-

Steroid-like Conformation:[1] The N-lone pair is axial (or equatorial depending on N-inversion) but the overall shape resembles the steroid nucleus.[1]

-

Non-steroid-like Conformation: The ring flips, placing substituents in alternative axial/equatorial environments.

-

Driver: The equilibrium is driven by the preference of the C-2 methyl group to adopt an equatorial position and the minimization of gauche interactions in the ring fusion.

-

Spectroscopic Characterization (The "How-To")

Accurate assignment requires a combination of IR and NMR techniques. The following protocols are self-validating.

Infrared Spectroscopy: Bohlmann Bands

Bohlmann bands are a critical diagnostic tool for determining the stereochemistry of the ring fusion relative to the nitrogen lone pair.

-

Mechanism: These bands arise from the anti-periplanar (trans-diaxial) relationship between the nitrogen lone pair (

) and adjacent axial C-H bonds ( -

Diagnostic Range: 2700–2800 cm⁻¹.[1]

-

Interpretation:

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance provides the definitive structural proof.[1]

13C NMR & The Gamma-Gauche Effect

The chemical shift of the carbon atoms is highly sensitive to steric compression.[1]

-

Rule: A carbon atom in a

-gauche relationship to a substituent (like a methyl group or ring carbon) will be shielded (shifted upfield by 3–6 ppm).[1] -

Application:

-

C-2 Methyl Shift: An axial methyl group will appear significantly upfield (lower ppm) compared to an equatorial methyl group.[1]

-

C-4a/C-8a Shifts: These bridgehead carbons shift depending on the ring fusion.[1] Trans-fused carbons are generally deshielded relative to cis-fused carbons due to the lack of gauche interactions inherent in the cis-decalin framework.[1]

-

1H NMR & Coupling Constants (

)

-

H-2 Proton:

Experimental Protocol: Structural Assignment Workflow

Objective: Unambiguously assign the configuration of a synthesized 2-Me-DHQ isomer.

-

Sample Preparation: Dissolve ~10 mg of compound in

. If signal overlap is severe in the aliphatic region (1.0–2.0 ppm), prepare a second sample in -

Acquisition:

-

Analysis Steps:

-

Step A (Fusion): Check IR for Bohlmann bands.[1] Check 13C shifts of C-4a/C-8a.

-

Step B (Methyl Orientation): Identify the C-2 methyl doublet in 1H NMR.[1] Measure the width at half-height (

) of the H-2 methine signal.[1] -

Step C (Validation): Analyze NOESY correlations.

-

Figure 2: Integrated spectroscopic workflow for isomeric determination.

Synthetic Pathways[3]

The synthesis of 2-methyldecahydroquinoline is typically achieved via the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1] The stereochemical outcome is heavily dependent on the catalyst and pH.

| Catalyst | Conditions | Major Product | Mechanism Note |

| PtO₂ (Adams) | Acetic Acid, H₂ | Cis-fused isomers | Acid promotes protonation of intermediates, favoring cis adsorption.[1] |

| Raney Nickel | Ethanol, High P/T | Trans-fused isomers | Thermodynamic control favors the rigid trans system.[1] |

| Ru/C | Neutral/Basic | Mixed | often requires chromatographic separation.[1] |

Purification Note: The trans-isomer is generally more volatile and can often be separated from the cis-isomer by fractional distillation, while diastereomers (axial vs equatorial Me) usually require column chromatography or recrystallization of picrate salts.[1]

Pharmacological Implications[4]

The conformational rigidity of the decahydroquinoline scaffold makes it an ideal "molecular ruler" for probing receptor binding pockets.

-

Amphibian Alkaloids: The 2-Me-DHQ motif is the core of the pumiliotoxin C class of alkaloids found in dendrobatid frogs.[1] The specific stereochemistry (cis-fused) is essential for their biological activity as non-competitive blockers of nicotinic acetylcholine receptors.[1]

-

NMDA Antagonists: Synthetic derivatives of trans-decahydroquinoline have been explored as NMDA receptor antagonists.[1] The rigid trans-scaffold ensures the nitrogen lone pair and the C-2 substituent are presented in a fixed vector, optimizing binding affinity.[1]

References

-

Conformational Analysis of Saturated Heterocycles. Eliel, E. L.; Vierhapper, F. W. Journal of the American Chemical Society, 1975.

-

Stereochemistry of Nitrogenous Heterocycles. Litvinenko, G. S.; Voronenko, L. A. Chemistry of Heterocyclic Compounds, 1987.[3]

-

Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives. Booth, H.; Bailey, J. M.[1][4] Journal of the Chemical Society, Perkin Transactions 2, 1979.[4]

-

cis-Decahydroquinoline, trans-2e-methyl, r-9H (NIST Data). National Institute of Standards and Technology.[1]

-

Synthesis of 2-methyldecahydroquinoline isomers. Journal of Organic Chemistry. (General reference for hydrogenation protocols).

Sources

- 1. cis-Decahydroquinoline, trans-2e-methyl, r-9H [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stereochemistry of nitrogenous heterocycles. 61. Synthesis and configuration of an eighth isomer of 2-methyl-4-hydroxydecahydroquinoline (Journal Article) | OSTI.GOV [osti.gov]

- 4. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Methyldecahydroquinoline

Abstract

This document provides a comprehensive scientific and technical guide for the synthesis of 2-methyldecahydroquinoline via the catalytic hydrogenation of 2-methylquinoline (quinaldine). Decahydroquinolines are saturated heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive alkaloids and their utility as versatile synthetic intermediates. This guide details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. Designed for researchers, chemists, and drug development professionals, this application note aims to provide the field-proven insights necessary for the successful and safe execution of this transformation.

Introduction: The Significance of the Decahydroquinoline Scaffold

The complete saturation of the quinoline ring system to yield decahydroquinoline represents a fundamental transformation, converting a planar, aromatic heterocycle into a three-dimensional, conformationally flexible saturated scaffold. This structural shift is pivotal in medicinal chemistry, as it allows for the exploration of chemical space in three dimensions, often leading to enhanced binding affinity and selectivity for biological targets. 2-Methyldecahydroquinoline, as a specific analogue, serves as a crucial building block for complex alkaloids and pharmaceutical agents.

The primary route to this scaffold is the catalytic hydrogenation of 2-methylquinoline. This process, however, is not without its challenges. The reaction proceeds through a partially hydrogenated intermediate, 1,2,3,4-tetrahydro-2-methylquinoline, and requires forcing conditions to achieve full saturation of the benzenoid ring.[1] Key considerations for a successful synthesis include the choice of catalyst, solvent, reaction temperature, and hydrogen pressure, all of which influence reaction rate, yield, and the resulting stereochemistry of the final product.[2][3]

This guide will focus on a well-established method using a heterogeneous catalyst, which offers the advantages of easy separation and potential for recycling.

Reaction Mechanism and Stereochemical Considerations

The catalytic hydrogenation of 2-methylquinoline to 2-methyldecahydroquinoline is a stepwise reduction process.

-

Initial Hydrogenation (Heterocyclic Ring): The pyridine ring of the quinoline system is more susceptible to hydrogenation than the benzene ring. This initial, more facile reduction yields 1,2,3,4-tetrahydro-2-methylquinoline. This selectivity is often attributed to the coordination of the nitrogen atom to the metal catalyst surface, activating the heterocyclic ring for hydrogen addition.[4]

-

Forced Hydrogenation (Carbocyclic Ring): The subsequent hydrogenation of the benzenoid ring of the tetrahydro intermediate is more challenging and requires more forcing conditions, such as higher temperatures and pressures. This step results in the formation of the desired 2-methyldecahydroquinoline.[1]

The process creates two new stereocenters at the ring fusion (C4a and C8a) and retains the stereocenter at C2, leading to a mixture of diastereomers (cis and trans isomers). The ratio of these isomers is highly dependent on the catalyst and reaction conditions employed.[5]

Caption: Reaction pathway from 2-methylquinoline to 2-methyldecahydroquinoline.

Experimental Protocol

This protocol describes the synthesis of 2-methyldecahydroquinoline on a laboratory scale using a Ruthenium-based heterogeneous catalyst.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Supplier | Notes |

| 2-Methylquinoline (Quinaldine) | 91-63-4 | C₁₀H₉N | >98% | Sigma-Aldrich | Corrosive, toxic. Handle with care.[6] |

| 5% Ruthenium on Alumina (Ru/Al₂O₃) | 7440-18-8 | Ru/Al₂O₃ | - | Strem Chemicals | Catalyst. Handle in an inert atmosphere if possible. |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | Anhydrous | Fisher Scientific | Solvent. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | VWR | For extraction. |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | ACS Grade | - | Drying agent. |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | High Purity (≥99.99%) | Airgas | Highly flammable.[7] |

| Nitrogen Gas (N₂) | 7727-37-9 | N₂ | High Purity | Airgas | For inerting the system. |

Equipment

-

High-pressure autoclave or Parr hydrogenation apparatus (minimum 100 bar rating) equipped with a magnetic stir bar or mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter with a PTFE membrane).

-

Rotary evaporator.

Optimized Reaction Parameters

| Parameter | Optimized Value | Rationale |

| Substrate Concentration | ~0.5 M in Ethanol | Balances reaction rate and solubility. |

| Catalyst Loading | 5 mol% (Ru metal basis) | Provides efficient conversion without excessive cost. |

| Hydrogen Pressure | 70 bar (approx. 1000 psi) | Sufficient pressure is required to hydrogenate the benzenoid ring.[8] |

| Temperature | 150 °C | Higher temperatures accelerate the difficult second hydrogenation step.[2] |

| Reaction Time | 12-24 hours | Time required for complete conversion, should be monitored. |

| Agitation Speed | >1000 rpm | Ensures efficient gas-liquid mass transfer and suspension of the catalyst.[2] |

Step-by-Step Procedure

Caption: High-level workflow for the synthesis of 2-methyldecahydroquinoline.

-

Reactor Charging: To a clean, dry high-pressure reactor vessel, add 2-methylquinoline (e.g., 7.15 g, 50 mmol), 5% Ru/Al₂O₃ catalyst (e.g., 5.0 g, ~2.5 mmol Ru), and anhydrous ethanol (100 mL). Add a magnetic stir bar.

-

Expert Insight: The catalyst is added as a solid. While it is not pyrophoric, minimizing exposure to air is good practice. Ensure the ethanol is anhydrous to avoid potential side reactions.

-

-

System Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Connect the gas lines. Purge the system by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle three times to remove all oxygen.[9]

-

Causality: This step is critical for safety. Removing oxygen prevents the formation of an explosive mixture with hydrogen and protects the catalyst from oxidation, which can decrease its activity.

-

-

Hydrogen Purge: Following the nitrogen purge, purge the system three times with hydrogen gas (pressurize to ~10 bar and vent) to ensure the atmosphere is pure hydrogen.

-

Pressurization and Heating: After the final vent, pressurize the reactor to 70 bar with hydrogen. Begin vigorous stirring (>1000 rpm) and heat the reactor to an internal temperature of 150 °C.[2]

-

Expert Insight: The pressure will initially increase as the reactor heats up (Gay-Lussac's Law). The final pressure should be adjusted to 70 bar once the target temperature is reached. Hydrogen uptake indicates the reaction is proceeding.

-

-

Reaction Monitoring: Maintain the temperature and pressure for 12-24 hours. The reaction is complete when hydrogen uptake ceases. The progress can also be monitored by taking small aliquots (if the reactor allows) for GC-MS analysis.

-

Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to ambient temperature. Once cool, carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Work-up: Open the reactor and carefully remove the reaction mixture. Rinse the reactor with a small amount of ethanol to recover all product.

-

Catalyst Filtration: Filter the combined reaction mixture and rinses through a short pad of Celite® in a Buchner funnel to remove the heterogeneous catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

-

Causality: Celite® provides a fine filtration medium that prevents the small catalyst particles from passing through, resulting in a clear, particle-free solution.

-

-

Solvent Removal: Combine the filtrates and remove the ethanol using a rotary evaporator. The remaining crude product will be a colorless to pale yellow oil.

-

Purification: The crude 2-methyldecahydroquinoline (mixture of isomers) is often of sufficient purity for many applications. If higher purity is required, it can be purified by vacuum distillation.

Product Characterization

Confirming the structure and purity of the final product is essential. A combination of spectroscopic techniques should be employed.

| Technique | Purpose | Expected Observations |

| GC-MS | Purity Assessment & Mass Verification | A major peak (or set of peaks for isomers) with a molecular ion (M+) at m/z = 153, corresponding to C₁₀H₁₉N.[10][11] |

| ¹H NMR | Structural Elucidation | Disappearance of all aromatic proton signals (typically δ 7.0-8.5 ppm). Appearance of complex aliphatic signals in the δ 0.8-3.5 ppm range. A doublet for the methyl group (CH₃) will be present.[12][13] |

| ¹³C NMR | Structural Confirmation | Disappearance of aromatic carbon signals (typically δ 120-150 ppm). Appearance of multiple signals in the aliphatic region (δ 15-60 ppm).[14] |

| FT-IR | Functional Group Analysis | Disappearance of aromatic C=C and C=N stretching bands (~1500-1600 cm⁻¹). Appearance of strong C-H stretching bands just below 3000 cm⁻¹ and N-H stretching (~3300 cm⁻¹). |

Safety Precautions

This procedure involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

2-Methylquinoline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Always handle in a fume hood wearing gloves, safety glasses, and a lab coat.[7][9]

-

High-Pressure Hydrogen: Hydrogen is extremely flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a purpose-built high-pressure reactor behind a safety shield. Ensure the system is leak-tested and properly purged of air before introducing hydrogen. Use a hydrogen detector in the laboratory.

-

Catalyst Handling: While Ru/Al₂O₃ is relatively stable, many hydrogenation catalysts (especially Raney Nickel or palladium/platinum on carbon) can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Quench used catalysts carefully under an inert atmosphere or in water before disposal.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[15] An emergency plan, including access to a safety shower and eyewash station, must be in place.[16]

References

-

The different mechanisms for quinoline hydrogenation over Ir... - ResearchGate. Available at: [Link]

-

Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]

-

Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Available at: [Link]

-

THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Available at: [Link]

-

Hydrogenation of quinolines with homogeneous catalysts. - ResearchGate. Available at: [Link]

-

Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. Available at: [Link]

-

Stereochemistry of nitrogenous heterocycles. 61. Synthesis and configuration of an eighth isomer of 2-methyl-4-hydroxydecahydroquinoline. Available at: [Link]

-

Elucidating multicomponent mechanisms in the catalytic hydrogenation of 2-methylquinoline under crude-H2 conditions... - Oxford Academic. Available at: [Link]

-

Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

[Stereochemistry of decahydroisoquinolines and related compounds. IX. Synthesis of cis-4-hydroxy-2-methyldecahydroisoquinoline] - PubMed. Available at: [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. Available at: [Link]

-

2-METHYL QUINOLINE - Ataman Kimya. Available at: [Link]

-

Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Available at: [Link]

-

Solvent-Free Hydrogenation and Dehydrogenation of Quinoline and Quinaldine for the LOHC Concept | ACS Omega. Available at: [Link]

-

Synthesis of hydroxyquinolines from 2-methylquinolines and aldehydes. - ResearchGate. Available at: [Link]

-

Hydrogenation/dehydrogenation reactions of substituted pyridines or quinolines. - ResearchGate. Available at: [Link]

-

(PDF) Stereochemistry of Decahydroisoquinolines and Related - Amanote Research. Available at: [Link]

-

2-Methyldecahydroquinoline (mixture of isomers) | C10H19N | CID 524016 - PubChem. Available at: [Link]

- Method for one-step preparation of 2-methylquinoline - Google Patents.

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. Available at: [Link]

-

NMR and GCMS analysis - Rsc.org. Available at: [Link]

-

A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. Available at: [Link]

-

6-Fluoro-2-methylquinoline - SAFETY DATA SHEET. Available at: [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

-

Stereochemistry. Available at: [Link]

-

Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iscre28.org [iscre28.org]

- 3. Stereochemistry of nitrogenous heterocycles. 61. Synthesis and configuration of an eighth isomer of 2-methyl-4-hydroxydecahydroquinoline (Journal Article) | OSTI.GOV [osti.gov]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Methyldecahydroquinoline (mixture of isomers) | C10H19N | CID 524016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemos.de [chemos.de]

Application Notes & Protocols: Catalytic Hydrogenation of 2-Methylquinoline

Introduction: The Strategic Importance of 2-Methylquinoline Reduction

The selective reduction of 2-methylquinoline is a cornerstone transformation in synthetic chemistry, primarily valued for producing 1,2,3,4-tetrahydro-2-methylquinoline (THQ). This saturated heterocyclic scaffold is a ubiquitous structural motif found in a wide array of natural products and pharmacologically significant molecules.[1][2] The direct catalytic hydrogenation of readily available 2-methylquinoline represents the most straightforward and atom-efficient route to access these valuable building blocks.[1][3]

This guide provides an in-depth analysis of various catalytic hydrogenation protocols, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. We will explore both homogeneous and heterogeneous systems, offering detailed protocols and field-proven insights to aid researchers in selecting and optimizing the appropriate method for their specific synthetic goals.

Mechanistic Overview: The Pathway to Selective Reduction

The primary challenge in the hydrogenation of quinoline derivatives is achieving selective reduction of the nitrogen-containing heterocyclic ring while preserving the integrity of the fused benzene ring. The reaction proceeds via the addition of two moles of hydrogen (H₂) across the 1,2 and 3,4 positions of the quinoline core.

Catalytic systems, whether homogeneous or heterogeneous, facilitate the activation of molecular hydrogen.[4] In heterogeneous catalysis, this typically occurs on the surface of a metal catalyst. In homogeneous systems, H₂ activation can happen through various pathways, including oxidative addition to a metal center.[4] The substrate, 2-methylquinoline, then interacts with the activated hydrogen species to yield the desired 1,2,3,4-tetrahydro-2-methylquinoline product. The general transformation is depicted below.

Caption: General reaction scheme for the hydrogenation of 2-methylquinoline.

The choice of catalyst and reaction conditions is paramount, as it dictates not only the rate of reaction but also the selectivity. For instance, under harsher conditions or with certain catalysts, over-reduction to decahydroquinoline can occur.[5][6]

Comparative Analysis of Key Catalytic Systems

A multitude of catalytic systems have been developed for the hydrogenation of 2-methylquinoline, each with distinct advantages. Traditional protocols have heavily relied on noble metals such as Ruthenium, Rhodium, Iridium, and Palladium due to their high activity and selectivity.[2] However, growing awareness of the cost and limited availability of these metals has spurred research into catalysts based on more earth-abundant transition metals like iron and cobalt.[2][7] The following table summarizes and compares several notable systems from the literature.

| Catalyst System | S/C Ratio | Solvent | Temp. (°C) | H₂ Pressure | Time (h) | Conv. (%) | Yield/Selectivity (%) | Reference |

| Iridium-Based (Homogeneous) | ||||||||

| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | ~100:1 | Toluene | RT | 600-700 psi | 12 | >99 | 95 (96% ee) | [8] |

| [Ir(COD)Cl]₂ / Phosphine-phosphite ligand | 100:1 | Toluene | RT | 50 bar (~725 psi) | 16 | 99 | 99 (73% ee) | [9] |

| Ruthenium-Based (Heterogeneous & Homogeneous) | ||||||||

| 5 wt% Ru/Al₂O₃ | N/A | n-Hexane | 120 - 180 | 25-75 bar | 6 | High | N/A (Kinetics Study) | [10] |

| Ru NPs on poly(4-vinylpyridine) | ~100:1 | 1,4-Dioxane | 120 | 40 bar | 2 | 100 | >99 | [11] |

| Chiral Cationic Ru(II) Complex | 1000:1 | Methanol | 50 | 50 atm (~51 bar) | 12 | >99 | >99 (>99% ee) | [12] |

| Rhodium-Based (Heterogeneous) | ||||||||

| Rh NPs in PEG4000 | 1000:1 | Toluene/Heptane | 100 | 3.0 MPa (30 bar) | 3 | 97 | >99 | [13] |

| Palladium-Based (Heterogeneous) | ||||||||

| Al₂O₃–Pd–D/Ni Foam | ~100:1 | Ethanol | 100 | 6 bar | 18 | 100 | 100 | [14] |

| Iron-Based (Heterogeneous) | ||||||||

| Fe-N-C (Pyrolyzed Fe(OAc)₂) | 8.3:1 | THF | 100 | 5 MPa (50 bar) | 24 | >99 | 98 | [7] |

| Cobalt-Based (Heterogeneous) | ||||||||

| Co (from Co(OAc)₂) / Zn | 10:1 | Water | 70 | 30 bar | 16 | 97 | 97 | [15] |

S/C = Substrate-to-Catalyst molar ratio. NP = Nanoparticles. ee = enantiomeric excess for asymmetric protocols.

Field-Proven Insights on Catalyst Selection:

-

Iridium Catalysts: Often the system of choice for asymmetric hydrogenation, providing high enantioselectivity for chiral THQ derivatives.[9][16] A key insight is that the activity of many iridium catalysts is dramatically enhanced by an iodine additive, which is believed to play a role in catalyst activation.[8][17]

-

Ruthenium Catalysts: Highly versatile, with both homogeneous and heterogeneous systems demonstrating excellent activity.[10][12] Cationic ruthenium-diamine complexes are particularly notable for their extremely high efficiency and enantioselectivity in asymmetric hydrogenations.[12][18]

-

Palladium and Platinum Catalysts: These are workhorses in heterogeneous hydrogenation.[14][19] Palladium on carbon (Pd/C) is a very common catalyst, though it can sometimes lead to over-hydrogenation to decahydroquinoline under mild conditions.[14] Platinum-based catalysts, such as Adams' catalyst, have also been historically employed.[19]

-

Earth-Abundant Metal Catalysts (Fe, Co): Represent a significant step towards more sustainable chemistry.[7][15] While they may require higher catalyst loadings or temperatures compared to their noble metal counterparts, their low cost and toxicity make them highly attractive.[20] The development of robust, recyclable iron and cobalt catalysts is an active area of research.[7]

-

A Note on Catalyst Poisoning vs. Promotion: It is a well-established phenomenon that nitrogen-containing compounds like quinolines can act as poisons for traditional noble metal catalysts (Pd, Pt, Ru).[1] Intriguingly, recent studies have shown that for supported gold nanoparticles, quinoline molecules can act as promoters, enhancing the activation of H₂ and allowing the reaction to proceed under very mild conditions (e.g., 25 °C).[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.

Protocol 1: Homogeneous Asymmetric Hydrogenation using an Iridium-Phosphine Catalyst

This protocol is adapted from methodologies developed for highly enantioselective iridium-catalyzed hydrogenations of quinolines.[8] It leverages a chiral phosphine ligand in the presence of an iodine additive to achieve high conversion and enantioselectivity.

Principle: An in-situ generated chiral Iridium(I) complex catalyzes the enantioselective addition of hydrogen to 2-methylquinoline. Iodine is a critical additive for catalyst activation and achieving high turnover.

Materials and Equipment:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)-MeO-Biphep or similar chiral bisphosphine ligand

-

2-Methylquinoline (purified)

-

Iodine (I₂)

-

Anhydrous, degassed toluene

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard laboratory glassware

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (In-situ): In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R)-MeO-Biphep, 0.011 mmol, 1.1 mol%) to a glass liner for the autoclave.

-

Add anhydrous, degassed toluene (5 mL) to dissolve the catalyst precursor and ligand. Stir for 15-20 minutes to allow for complex formation.

-

Add iodine (I₂) (0.1 mmol, 10 mol%) to the solution. The solution will typically change color.

-

Reaction Setup: Add 2-methylquinoline (1 mmol) to the glass liner containing the catalyst solution.

-

Seal the glass liner inside the high-pressure autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times to remove air.

-

Pressurize the autoclave to the desired pressure (e.g., 600-700 psi / ~40 bar).

-